molecular formula C10H10ClNO4 B13959520 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane CAS No. 53460-81-4

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane

Cat. No.: B13959520
CAS No.: 53460-81-4
M. Wt: 243.64 g/mol
InChI Key: LQLVIUVTQZTSAJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane (CAS 53460-81-4) is a high-value heterocyclic building block in organic and medicinal chemistry research. This compound features a 1,3-dioxolane ring that functions as a masked carbonyl, substituted with a reactive chloromethyl group and an electron-withdrawing o-nitrophenyl group . This structure makes it a versatile intermediate for nucleophilic substitution reactions, where the chloromethyl group can be readily displaced by various nucleophiles to create a diverse array of functionalized derivatives . Furthermore, the nitro group on the aromatic ring can be selectively reduced to an amino group, providing a handle for further chemical modification and diversification . Its primary research value lies in the synthesis of more complex organic molecules, with investigated applications in the development of biochemical probes and pharmacologically active compounds . Researchers utilize this compound for its dual functionality, which allows for sequential and orthogonal chemical transformations in multi-step synthetic pathways. Toxicity data indicates that this compound should be handled with care; it has a reported oral LD50 of 65 mg/kg in rats and has shown experimental reproductive effects in animal studies . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

53460-81-4

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

4-(chloromethyl)-2-(2-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10ClNO4/c11-5-7-6-15-10(16-7)8-3-1-2-4-9(8)12(13)14/h1-4,7,10H,5-6H2

InChI Key

LQLVIUVTQZTSAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2[N+](=O)[O-])CCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the 1,3-dioxolane ring via acetalization of an o-nitro-substituted aromatic ketone with ethylene glycol or other diols.
  • Introduction of the chloromethyl group at the 4-position of the dioxolane ring, often through halogenation or substitution reactions.

Acetalization of o-Nitrophenyl Ketones

The key intermediate, 2-(o-nitrophenyl)-1,3-dioxolane, is synthesized by reacting o-nitroacetophenone (or related ketones) with ethylene glycol under acid catalysis. This acetalization forms the 1,3-dioxolane ring, stabilizing the ketone and allowing further functionalization.

  • According to a one-step process described by Zheng et al., α-haloacetals of ketones can be prepared directly using N-halosuccinimides (NBS or NCS) and ethylene glycol in the presence of ketones, yielding halo-substituted dioxolanes with high efficiency (up to 98% yield).
  • This method allows simultaneous formation of the dioxolane ring and halogenation at the α-position, which corresponds to the chloromethyl group in the target compound.

Halogenation to Introduce the Chloromethyl Group

  • The chloromethyl functionality at the 4-position of the dioxolane ring is introduced by halogenation of the acetal intermediate.
  • The use of N-chlorosuccinimide (NCS) in the presence of ethylene glycol and ketone substrates is an efficient method for direct chloromethylation during acetal formation.
  • Alternatively, chloromethylation can be achieved by substitution reactions on hydroxymethyl intermediates or via chlorination of methyl groups attached to the dioxolane ring.

Synthesis of Nitroaryl Substituted Dioxolanes

  • V.S. Talismanov et al. reported procedures for synthesizing nitro-substituted 1,3-dioxolanes, including 2-(4-nitrophenyl)-4-chloromethyl-1,3-dioxolane derivatives, by starting from substituted ketones and performing acetalization followed by chloromethylation.
  • Their methods include reduction of nitro groups to amines and purification steps such as flash chromatography, indicating the robustness of the synthetic route.
  • Although their work focuses on 4-nitrophenyl derivatives, the methodology is adaptable to o-nitrophenyl analogs by substituting the aromatic position.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Notes Reference
Acetalization + α-chlorination Ketone + Ethylene glycol + N-chlorosuccinimide (NCS), room temp to 40°C Up to 98 One-step method for simultaneous dioxolane formation and chloromethylation
Acetalization + Chloromethylation Substituted ketone + ethylene glycol + acid catalyst, then halogenation with NCS or other chlorinating agents 70-90 Two-step method; requires purification by chromatography
Palladium-catalyzed coupling o-Chloronitrobenzene + p-chlorobenzyltrifluoroborate + Pd catalyst + phase transfer catalyst, aqueous weak base, 95-100°C High Provides chloronitroaryl intermediates for further functionalization

Analysis of Preparation Methods

  • The one-step halogenation-acetalization method with N-halosuccinimides offers high yield and operational simplicity, reducing purification steps and reaction times.
  • Two-step methods allow greater control over each reaction stage but may involve longer synthesis times and more complex purification.
  • The palladium-catalyzed coupling route provides access to nitroaryl chlorides with excellent selectivity and yield, suitable for scale-up and industrial applications.
  • Choice of method depends on the availability of starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide)

    Reduction: Hydrogen gas with palladium on carbon as a catalyst

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group

    Reduction: 4-(Aminomethyl)-2-(o-nitrophenyl)-1,3-dioxolane

    Oxidation: 4-(Formyl)-2-(o-nitrophenyl)-1,3-dioxolane or 4-(Carboxyl)-2-(o-nitrophenyl)-1,3-dioxolane

Scientific Research Applications

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes due to its reactive functional groups.

    Medicine: Investigated for its potential in drug development, particularly as a building block for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the nitro group can participate in redox reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Chlorinated Phenyl Derivatives
  • Reactivity: The electron-withdrawing chlorine atoms may moderately activate the chloromethyl group, though less effectively than the nitro group .
  • 2-(4-Chlorophenyl)-1,3-dioxolane (CAS 2403-54-5, C₉H₉ClO₂ , MW 184.62):

    • Lacks the chloromethyl group, reducing electrophilicity. The single para-chlorine substituent offers a simpler electronic profile for studying acetal stability .
Nitro-Substituted Derivatives
  • 2-(Chloromethyl)-2-[4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane :
    • The extended conjugation via the dienyl linker may stabilize intermediates in polymerization or cycloaddition reactions. The nitro group enhances electron deficiency, promoting reactivity in SN2 pathways .
Fluorinated Phenyl Derivatives
  • 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9, C₁₂H₁₄ClFO₂, MW 244.69): The fluorine atom’s electronegativity subtly alters electronic effects compared to nitro or chlorine.

Substituent Effects on the Dioxolane Ring

Alkyl-Substituted Dioxolanes
  • 4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS 4362-40-7, C₆H₁₁ClO₂ , MW 150.60):

    • The dimethyl groups increase steric hindrance, slowing nucleophilic attacks on the chloromethyl group. This compound is often used as a protected aldehyde in synthesis .
  • 4-(Chloromethyl)-2-ethyl-1,3-dioxolane (CAS 116111-72-9, C₆H₁₁ClO₂ , MW 150.60):

    • The ethyl group balances steric effects and electronic modulation, offering intermediate reactivity compared to dimethyl analogs .
Functionalized Dioxolanes
  • 2-(Bromomethyl)-2-[4-(phenylmethoxy)phenyl]-1,3-dioxolane (CAS 849622-79-3, C₁₇H₁₇O₃Br , MW 349.22):
    • Bromine’s higher leaving-group ability compared to chlorine makes this compound more reactive in alkylation reactions. The benzyloxy group introduces additional aromatic functionality .

Key Data Table: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Insights Reference
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane* C₁₀H₁₀ClNO₄ ~243.65 o-Nitrophenyl, chloromethyl High electrophilicity due to nitro group Inferred
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane C₁₀H₉Cl₃O₂ 267.54 2,4-Dichlorophenyl, chloromethyl Moderate reactivity, lipophilic
2-(4-Chlorophenyl)-1,3-dioxolane C₉H₉ClO₂ 184.62 4-Chlorophenyl Low reactivity, stable acetal
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane C₆H₁₁ClO₂ 150.60 2,2-Dimethyl, chloromethyl Sterically hindered, slow SN2
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane C₁₂H₁₄ClFO₂ 244.69 4-Fluorophenyl, chloropropyl Dual functionality for alkylation

Biological Activity

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a dioxolane ring and a chloromethyl group, suggests various biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of this compound through synthesized data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN1O4C_9H_8ClN_1O_4, with a molecular weight of approximately 215.62 g/mol. The presence of the nitrophenyl group enhances its reactivity and biological activity due to electron-withdrawing effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloromethyl group may facilitate nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group, which is known to interact with enzymes and receptors in biological systems.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. The following sections summarize key findings from relevant studies.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess notable antimicrobial properties. For instance:

  • In vitro studies demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Mechanism : The dioxolane ring may enhance membrane permeability, allowing for better penetration into bacterial cells.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : Compounds derived from this structure were tested against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values were reported below 100 µM for several derivatives, indicating significant cytotoxicity .
  • Apoptosis Induction : Research indicated that treatment with these compounds resulted in increased apoptosis rates in cancer cells. Morphological changes consistent with apoptosis were observed, alongside flow cytometry analysis showing increased phosphatidylserine translocation .

Case Study 1: Anticancer Activity in HCT-116 Cells

A study focused on the effects of a derivative of this compound on HCT-116 cells revealed:

  • IC50 Value : Approximately 36 µM.
  • Mechanism : Induction of apoptotic pathways was confirmed through caspase activation assays and mitochondrial membrane potential analysis.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus:

  • Results : The compound exhibited an MIC of 25 µg/mL.
  • : The study concluded that the compound's structural features significantly contributed to its antibacterial activity.

Comparative Analysis

A comparative analysis table is provided below to highlight the unique features and biological activities of similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundDioxolaneMIC: 10-50 µg/mLIC50 < 100 µMChloromethyl and nitrophenyl groups enhance reactivity
2-(4-Nitrophenyl)-1,3-dioxolaneDioxolaneMIC: VariesIC50 < 100 µMSimilar structural properties but lacks chloromethyl group
2-(Chlorophenyl)-1,3-dioxolaneDioxolaneMIC: Higher than aboveIC50 > 100 µMDifferent reactivity profile due to substitution

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